Chemical properties of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Chemical properties of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, a halogenated phthalimide derivative of significant interest in medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines a robust, reproducible synthesis protocol, and discusses its potential applications, particularly as a versatile building block in the development of novel therapeutics. By integrating structural analysis with functional insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of complex molecular architectures.
Introduction: The Strategic Value of Halogenated Phthalimides
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry.[1] Its rigid, planar geometry and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide range of biologically active molecules, from anti-inflammatory agents to groundbreaking immunomodulators. The introduction of halogen atoms, specifically chlorine, onto the aromatic ring of the phthalimide core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making compounds like 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid highly valuable synthons.[2]
This compound uniquely combines the dichlorinated phthalimide core with a flexible acetic acid linker, offering a reactive handle for further chemical elaboration.[3] The carboxylic acid moiety allows for straightforward amide bond formation or esterification, enabling its conjugation to other molecules of interest, such as peptides, targeting ligands, or payload domains in antibody-drug conjugates (ADCs). The inherent biological activities of the isoindoline-1,3-dione core, which can range from analgesic to anticancer effects, further underscore the potential of this molecule as a foundational element in drug discovery campaigns.[2][4][5] This guide aims to provide the foundational knowledge required to effectively utilize this potent chemical entity.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is a solid, white crystalline compound at room temperature.[6] Its key identifiers and computed properties are summarized below, providing a data-rich foundation for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | PubChem |
| CAS Number | 111104-25-7 | PubChem[7] |
| Molecular Formula | C₁₀H₅Cl₂NO₄ | PubChem[7] |
| Molecular Weight | 274.06 g/mol | ChemBK[8] |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | PubChem[7] |
| InChIKey | LHYSAUZLKMKURN-UHFFFAOYSA-N | PubChem[7] |
| Topological Polar Surface Area | 74.7 Ų | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
| Rotatable Bonds | 2 | PubChem[7] |
| XLogP3 | 1.7 | PubChem[7] |
| Storage Conditions | 2-8°C, Sealed in dry environment | BLDpharm[9], ChemBK[8] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry.[10][11] The most direct and efficient pathway to 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid involves the condensation of 4,5-dichlorophthalic anhydride with glycine. This reaction proceeds via nucleophilic attack of the amino group of glycine on one of the anhydride carbonyls, followed by an intramolecular cyclization and dehydration to form the stable imide ring.
Causality in Experimental Design
The choice of glacial acetic acid as the solvent is strategic; it serves as both a reaction medium and a catalyst.[12] Acetic acid facilitates the reaction by protonating the anhydride carbonyls, increasing their electrophilicity, and also assists in the final dehydration step.[12] The elevated temperature (reflux) is necessary to overcome the activation energy for the dehydration, driving the reaction to completion. The purification by recrystallization from an ethanol/water mixture is chosen to effectively remove any unreacted starting materials or the intermediate phthalamic acid, leveraging the target compound's lower solubility in the cooled solvent mixture.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichlorophthalic anhydride (1.0 eq), glycine (1.1 eq), and glacial acetic acid (5 mL per gram of anhydride).
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. The solids will gradually dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (10x the volume of acetic acid used). A white precipitate will form.
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Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and unreacted glycine.
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Purification: Recrystallize the crude solid from a hot mixture of ethanol and water (approximately 4:1 v/v). Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.
Workflow Visualization
Caption: Synthesis workflow for 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid.
Analytical Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of the aromatic protons (a singlet or two doublets, depending on resolution) and the methylene protons of the acetic acid group (a singlet), with appropriate chemical shifts and integration values.
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¹³C NMR will show characteristic peaks for the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The spectrum should display the [M-H]⁻ ion at m/z corresponding to 272.96, consistent with the molecular formula C₁₀H₅Cl₂NO₄.[7]
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Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Expect to see strong carbonyl stretching frequencies for the imide (~1770 and ~1710 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A pure sample should exhibit a single major peak, with purity typically exceeding 98%.
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid makes it a highly valuable building block in modern drug discovery.
Role as a Linker in PROTACs and ADCs
The carboxylic acid moiety is an ideal attachment point for synthesizing linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The phthalimide portion of the molecule is structurally related to thalidomide and its derivatives (lenalidomide, pomalidomide), which are well-known ligands for the E3 ubiquitin ligase Cereblon (CRBN).[13] Therefore, this compound can serve as a precursor for the "warhead" portion of a PROTAC designed to induce the degradation of a specific target protein.
Caption: Mechanism of Action for a PROTAC utilizing a phthalimide-based warhead.
Scaffold for Novel Kinase Inhibitors
The dichlorinated aromatic ring is an important feature for generating potent kinase inhibitors. The chlorine atoms can form specific halogen bonds with backbone atoms in the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The acetic acid handle allows for the exploration of structure-activity relationships (SAR) by building out different substituents to probe various regions of the kinase active site.
Precursor for Bioactive Small Molecules
Research into related isoindoline-1,3-dione derivatives has shown their potential as inhibitors of ribosome-inactivating proteins (RIPs).[3] This suggests that 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid could be a valuable starting material for developing novel anti-viral or anti-bacterial agents.[3] The core structure is also found in compounds with analgesic and anti-inflammatory properties.[5]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[8][9]
Conclusion
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is more than just a chemical intermediate; it is a strategic building block with significant potential in the fields of medicinal chemistry and drug development. Its unique combination of a dichlorinated phthalimide core and a reactive acetic acid linker provides a versatile platform for creating complex and potent molecules. This guide has provided the essential technical information—from synthesis to potential applications—to empower researchers to fully leverage the capabilities of this valuable compound in their scientific endeavors.
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